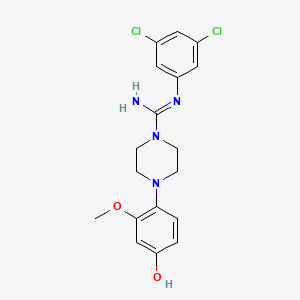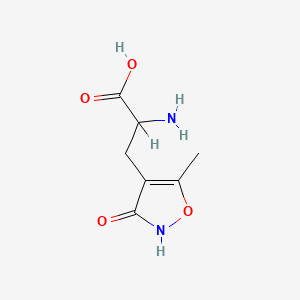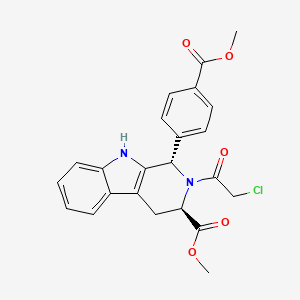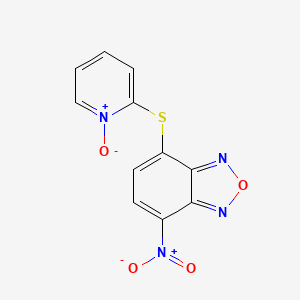
7-Nitro-4-(1-oxidopyridin-1-ium-2-yl)sulfanyl-2,1,3-benzoxadiazole
Descripción general
Descripción
7-Nitro-4-(1-oxidopyridin-1-ium-2-yl)sulfanyl-2,1,3-benzoxadiazole is a chemical compound with the molecular formula C11H6N4O4S . It is also known by other names such as 113104-25-9, NSC228155, NSC-228155, and NSC 228155 . This compound is a representative molecule of a new class of 7-nitro-2,1,3-benzoxadiazole (NBD) derivatives .
Molecular Structure Analysis
The molecular weight of this compound is 290.26 g/mol . The InChI string representation of this compound isInChI=1S/C11H6N4O4S/c16-14-6-2-1-3-9 (14)20-8-5-4-7 (15 (17)18)10-11 (8)13-19-12-10/h1-6H . The canonical SMILES representation is C1=CC=N+SC2=CC=C(C3=NON=C23)N+[O-])[O-] . Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 290.26 g/mol, an XLogP3 of 1.3, a hydrogen bond acceptor count of 7, a rotatable bond count of 2, an exact mass of 290.01097586 g/mol, a monoisotopic mass of 290.01097586 g/mol, a topological polar surface area of 136 Ų, a heavy atom count of 20, and a formal charge of 0 .Aplicaciones Científicas De Investigación
Fluorescent Probes for Hydrogen Sulfide Detection
The utility of 7-nitro-1,2,3-benzoxadiazole (NBD) derivatives as fluorescent probes for hydrogen sulfide (H2S) in biological systems is well documented. These probes exhibit a significant fluorescence enhancement upon interaction with H2S, making them suitable for bioimaging applications. For instance, a novel fluorescent probe designed for H2S detection showed a 160-fold fluorescence enhancement with a low detection limit, highlighting its potential for bioimaging in living cells (Wang, Lv, & Guo, 2017). Another study developed a mitochondria-targeting probe that exhibited 68-fold fluorescence enhancement and good selectivity toward H2S, indicating its usefulness for investigating biological functions and pathological roles of H2S in living systems (Pak, Li, Ko, Kim, Lee, & Yoon, 2016).
Antibiotic Degradation and Environmental Impact
Research on the antibiotic sulfonamide drug sulfamethoxazole (SMX) under denitrifying conditions revealed the formation of transformation products (TPs) that could be retransformed to SMX, providing insights into the behavior of SMX during environmental processes like bank filtration and artificial recharge (Nödler, Licha, Barbieri, & Pérez, 2012).
Structural Analysis and Photophysical Behavior
The crystal structures of 4-amino derivatives of 7-nitro-2,1,3-benzoxadiazole were analyzed to understand their photophysical behavior. The studies found considerable electron delocalization, impacting the photophysical properties of these compounds, which are relevant to the development of fluorescent materials (Saha, 2002).
Vasodilator Action and Biological Activities
Furoxans, related to the chemical structure of interest, were studied for their vasodilator action. These compounds increase the activity of soluble guanylate cyclase by generating nitric oxide (NO) upon reaction with thiols, categorizing them as prodrugs that may have implications for developing nitrovasodilators with potential medical applications (Feelisch, Schönafinger, & Noack, 1992).
Mecanismo De Acción
The mechanism of action of this compound involves its ability to bind to the dimerization domain of the extracellular region of the epidermal growth factor receptor (sEGFR) and generate stable dimers providing allosteric activation of the receptor . Moreover, receptor phosphorylation is associated with inhibition of PTP-1B phosphatase .
Direcciones Futuras
Propiedades
IUPAC Name |
7-nitro-4-(1-oxidopyridin-1-ium-2-yl)sulfanyl-2,1,3-benzoxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N4O4S/c16-14-6-2-1-3-9(14)20-8-5-4-7(15(17)18)10-11(8)13-19-12-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICCFXXDUYSPKOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C(=C1)SC2=CC=C(C3=NON=C23)[N+](=O)[O-])[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Nitro-4-(1-oxidopyridin-1-ium-2-yl)sulfanyl-2,1,3-benzoxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9,10-Anthracenedione, 1-[(7-oxo-7H-benz[de]anthracen-3-yl)amino]-](/img/structure/B1680122.png)
![2-amino-N-[4-chloro-2-(1H-pyrrole-2-carbonyl)phenyl]acetamide](/img/structure/B1680123.png)
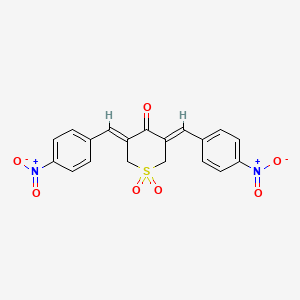
![(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]-3-(trifluoromethyl)benzoyl]amino]pentanedioic acid](/img/structure/B1680125.png)
![2-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]-3-methoxybenzoyl]amino]pentanedioic acid](/img/structure/B1680128.png)
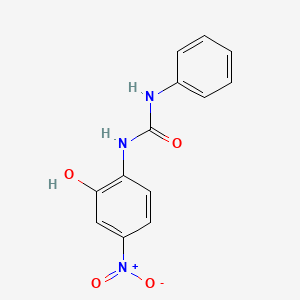
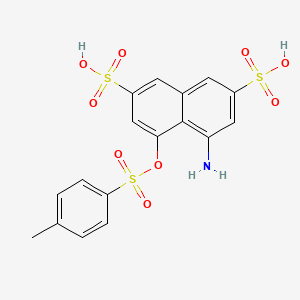


![4-(7-hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ylamino)benzonitrile](/img/structure/B1680135.png)
![(6S,8S,9R,10S,11S,13S,14S,16S,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-17-((methylthio)carbonyl)-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl propionate](/img/structure/B1680136.png)
